

PRO-905: A Technical Guide to a Novel Purine Salvage Pathway Inhibitor

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Compound of Interest

Compound Name: PRO-905

Cat. No.: B12390446

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Abstract

PRO-905 is a novel, preclinical phosphoramidate prodrug of thioguanosine monophosphate (TGMP) designed to efficiently target the purine salvage pathway. Developed as a more effective and potentially less toxic alternative to conventional purine antimetabolites like 6-mercaptopurine (6-MP), **PRO-905** has demonstrated significant antitumor activity in preclinical models of Malignant Peripheral Nerve Sheath Tumors (MPNST). This technical guide provides a comprehensive overview of **PRO-905**, including its mechanism of action, synthesis, preclinical efficacy, and detailed experimental methodologies.

Introduction

The purine salvage pathway is a critical cellular process for recycling purine bases from the degradation of nucleotides, providing an alternative to the de novo synthesis pathway. In many cancers, there is an increased reliance on both pathways to sustain rapid proliferation. Targeting the purine salvage pathway is a clinically validated anticancer strategy. **PRO-905** represents a next-generation approach to this strategy, engineered for superior delivery of the active cytotoxic metabolite, TGMP, to tumor tissues.

Mechanism of Action

PRO-905 is a phosphoramidate prodrug, a prodrug strategy that masks the negative charge of the phosphate group in TGMP. This modification enhances the molecule's ability to cross cellular membranes. Once inside the cell, the phosphoramidate moiety is cleaved, releasing TGMP.

The released TGMP, an analogue of guanosine monophosphate (GMP), exerts its cytotoxic effects through multiple mechanisms:

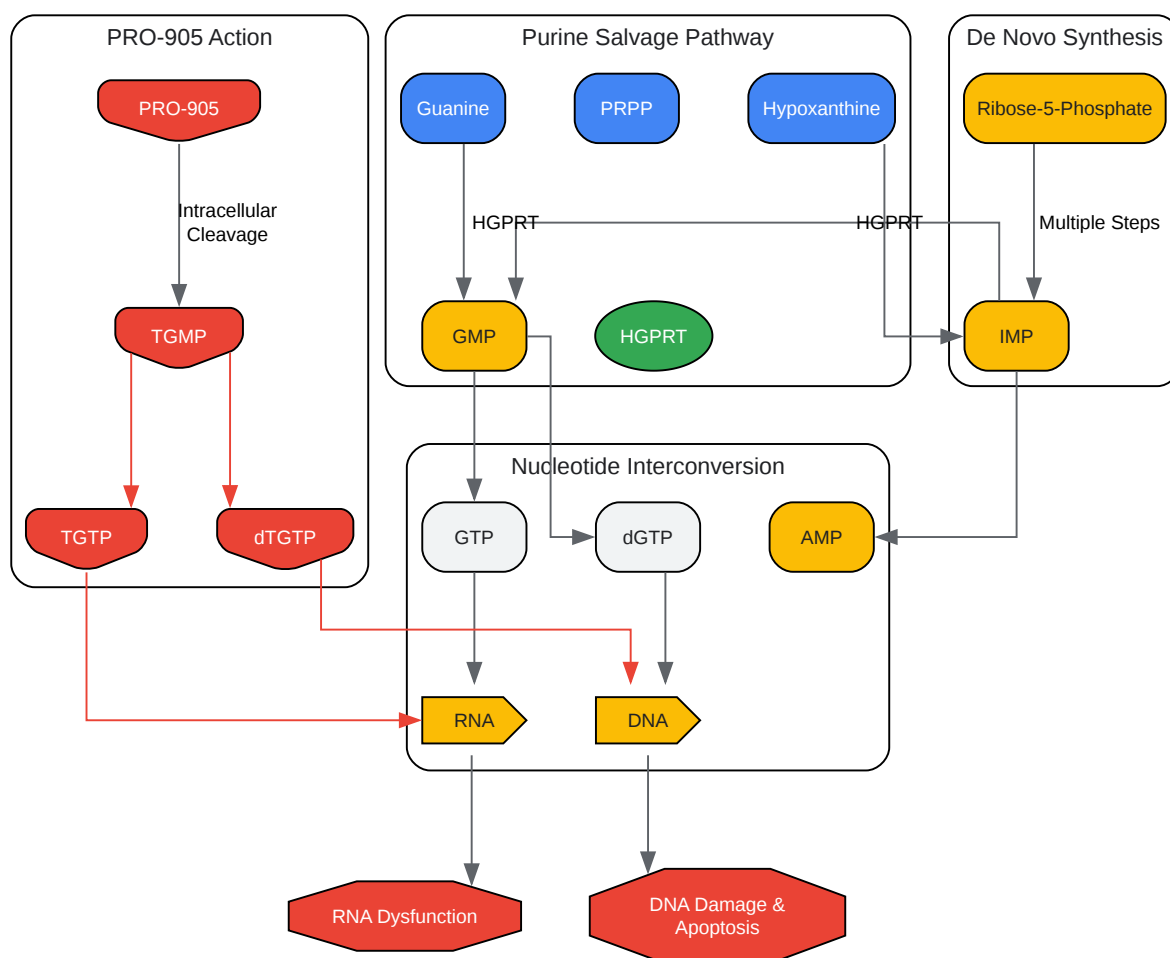
- **Inhibition of Purine Synthesis:** TGMP can feedback-inhibit key enzymes in the de novo purine synthesis pathway.
- **Incorporation into Nucleic Acids:** TGMP is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These fraudulent nucleotides are incorporated into RNA and DNA, respectively, leading to disruption of nucleic acid and protein synthesis, DNA damage, and ultimately, apoptosis.

By delivering TGMP directly, **PRO-905** bypasses the need for enzymatic activation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which can be a mechanism of resistance to drugs like 6-MP.

Role in the Purine Salvage Pathway

The purine salvage pathway reclaims purine bases (adenine, guanine, and hypoxanthine) and converts them back into their respective mononucleotides. **PRO-905** acts as a competitive inhibitor and a fraudulent substrate within this pathway.

Below is a diagram illustrating the purine salvage pathway and the mechanism of action of **PRO-905**.



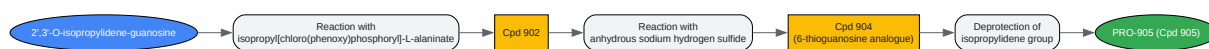
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PRO-905 mechanism in the purine salvage pathway.

Synthesis of PRO-905

PRO-905 is synthesized in a four-step process starting from 2',3'-O-isopropylidene-guanosine.

[1]



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References

- 1. Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
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